molecular formula C20H21F2N5O3S B4339508 PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4339508
M. Wt: 449.5 g/mol
InChI Key: OBRYRFAGIHJZOD-UHFFFAOYSA-N
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Description

Propyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the triazolo[1,5-a]pyrimidine core. This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides . The reaction conditions involve microwave irradiation, which facilitates the transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the microwave-mediated synthesis process. This method is advantageous due to its eco-friendly nature, broad substrate scope, and good functional group tolerance, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazolo[1,5-a]pyrimidine core can act as an inhibitor of various enzymes and receptors, modulating biological pathways and exerting therapeutic effects .

Properties

IUPAC Name

propyl 2-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O3S/c1-3-8-30-19(29)14-11-6-4-5-7-13(11)31-18(14)25-17(28)16-24-20-23-10(2)9-12(15(21)22)27(20)26-16/h9,15H,3-8H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYRFAGIHJZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN4C(=CC(=NC4=N3)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 3
PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 4
PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
PROPYL 2-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

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